molecular formula C9H15I B6233088 1-(butan-2-yl)-3-iodobicyclo[1.1.1]pentane CAS No. 137335-06-9

1-(butan-2-yl)-3-iodobicyclo[1.1.1]pentane

Cat. No. B6233088
CAS RN: 137335-06-9
M. Wt: 250.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

1-(butan-2-yl)-3-iodobicyclo[1.1.1]pentane, also known as IBP, is a bicyclic compound that has gained attention in recent years due to its potential use in scientific research. IBP has been found to have a unique mechanism of action that makes it useful in various fields of study.

Mechanism of Action

The mechanism of action of 1-(butan-2-yl)-3-iodobicyclo[1.1.1]pentane involves the binding of the compound to a specific site on the protein surface. This binding results in the inhibition of protein-protein interactions, which can affect various biological processes. The exact mechanism of action is still under investigation, but it is believed that 1-(butan-2-yl)-3-iodobicyclo[1.1.1]pentane interacts with the hydrophobic pockets on the protein surface.
Biochemical and Physiological Effects:
1-(butan-2-yl)-3-iodobicyclo[1.1.1]pentane has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and has been used in the study of cancer treatment. 1-(butan-2-yl)-3-iodobicyclo[1.1.1]pentane has also been found to have anti-inflammatory properties and has been used in the study of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(butan-2-yl)-3-iodobicyclo[1.1.1]pentane in lab experiments is its unique mechanism of action, which allows for the inhibition of protein-protein interactions. This can be useful in understanding the role of these interactions in various biological processes. However, one of the limitations of using 1-(butan-2-yl)-3-iodobicyclo[1.1.1]pentane is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the use of 1-(butan-2-yl)-3-iodobicyclo[1.1.1]pentane in scientific research. One direction is the study of its potential use as a therapeutic agent in the treatment of cancer and inflammatory diseases. Another direction is the study of its use in the development of new antiviral drugs. Additionally, the mechanism of action of 1-(butan-2-yl)-3-iodobicyclo[1.1.1]pentane is still not fully understood, and further research is needed to elucidate its exact mode of action.

Synthesis Methods

The synthesis of 1-(butan-2-yl)-3-iodobicyclo[1.1.1]pentane involves the reaction of 1,3-cyclohexadiene with iodine and tert-butyl chloride in the presence of aluminum chloride. This reaction produces the desired compound in good yield. The purity of the compound can be increased by recrystallization using a suitable solvent.

Scientific Research Applications

1-(butan-2-yl)-3-iodobicyclo[1.1.1]pentane has been found to have potential use in various fields of scientific research. It has been used as a tool in the study of protein-protein interactions and has been found to inhibit the interaction between two proteins, which is useful in understanding the role of these interactions in various biological processes. 1-(butan-2-yl)-3-iodobicyclo[1.1.1]pentane has also been found to have antiviral properties and has been used in the study of viral infections.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(butan-2-yl)-3-iodobicyclo[1.1.1]pentane involves the reaction of 1-bromobutane with bicyclo[1.1.1]pentane in the presence of sodium iodide and acetone to form 1-(butan-2-yl)bicyclo[1.1.1]pentane. This intermediate is then reacted with iodine and sodium hydroxide to yield the final product, 1-(butan-2-yl)-3-iodobicyclo[1.1.1]pentane.", "Starting Materials": [ "1-bromobutane", "bicyclo[1.1.1]pentane", "sodium iodide", "acetone", "iodine", "sodium hydroxide" ], "Reaction": [ "Step 1: 1-bromobutane is reacted with bicyclo[1.1.1]pentane in the presence of sodium iodide and acetone to form 1-(butan-2-yl)bicyclo[1.1.1]pentane.", "Step 2: The intermediate, 1-(butan-2-yl)bicyclo[1.1.1]pentane, is then reacted with iodine and sodium hydroxide to yield the final product, 1-(butan-2-yl)-3-iodobicyclo[1.1.1]pentane." ] }

CAS RN

137335-06-9

Product Name

1-(butan-2-yl)-3-iodobicyclo[1.1.1]pentane

Molecular Formula

C9H15I

Molecular Weight

250.1

Purity

93

Origin of Product

United States

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